3-Benzyloxy-uracil
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Overview
Description
3-Benzyloxy-uracil is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNAThe molecular formula of this compound is C11H10N2O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-uracil typically involves the reaction of uracil with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the uracil, followed by the addition of benzyl alcohol to form the benzyloxy group . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-uracil undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the benzyloxy group, reverting to uracil.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Uracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyloxy-uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-uracil involves its interaction with molecular targets such as enzymes and nucleic acids. The benzyloxy group enhances its binding affinity to these targets, potentially inhibiting enzymatic activity or interfering with nucleic acid replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Uracil: The parent compound, found in RNA, with no benzyloxy group.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Benzyluracil: Another derivative with a benzyl group at the sixth position, used in antiviral research.
Uniqueness: 3-Benzyloxy-uracil is unique due to the presence of the benzyloxy group at the third position, which significantly alters its chemical reactivity and biological activity compared to other uracil derivatives. This modification can enhance its potential as a therapeutic agent and as a tool in biochemical research .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-phenylmethoxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-7-12-11(15)13(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,15) |
InChI Key |
QRJINZKIJSAZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C=CNC2=O |
Origin of Product |
United States |
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